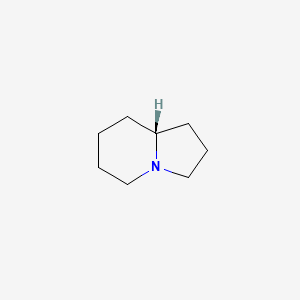

(R)-(-)-Octahydroindolizine

Description

Overview of Indolizidine Alkaloids and their Structural Archetypes

Indolizidine alkaloids are a diverse group of natural products characterized by a common structural feature: the indolizidine nucleus, which is a saturated azabicyclo[4.3.0]nonane ring system. jbclinpharm.org These alkaloids are found in a wide variety of natural sources, including plants, fungi, and the skin secretions of certain amphibians. jbclinpharm.orgwikipedia.org

The structural diversity within the indolizidine alkaloid family is vast, arising from variations in the substitution pattern and stereochemistry of the bicyclic core. They can be broadly categorized into several archetypes based on their structural features:

Polyhydroxy Alkaloids: This group includes well-known compounds like castanospermine (B190763) and swainsonine (B1682842). wikipedia.orgnih.gov These molecules are characterized by the presence of multiple hydroxyl groups on the indolizidine core, which imparts significant biological activity, often as glycosidase inhibitors. researchgate.netwikipedia.org

Pumiliotoxins: Originally isolated from the skin of poison-dart frogs of the genus Dendrobates, this class of alkaloids features an alkylidene side chain at position C-5. jbclinpharm.orgwikipedia.org The stereocontrolled synthesis of this exocyclic double bond presents a significant synthetic challenge. jbclinpharm.org

Phenanthroindolizidine Alkaloids: These alkaloids possess a more complex tetracyclic ring system where a phenanthrene (B1679779) moiety is fused to the indolizidine core. nih.gov

Elaeocarpus Alkaloids: Isolated from plants of the Elaeocarpus genus, these alkaloids often feature aryl or alkyl substituents. acs.org

Securinega Alkaloids: This group includes dimeric structures, such as flueggenine A, which is composed of two norsecurinine (B137659) units. explorationpub.com

The octahydroindolizine (B79230) ring is a prominent substructure in both natural products and synthetic compounds with pharmacological activity. rsc.org For instance, the polyhydroxylated indolizidine alkaloids castanospermine and swainsonine are notable examples of pharmacologically active secondary metabolites. rsc.org

Stereochemical Significance of the Octahydroindolizine Nucleus in Chemical Synthesis

The octahydroindolizine nucleus possesses multiple stereogenic centers, leading to the possibility of numerous stereoisomers. The precise stereochemistry of these centers is crucial for the biological activity of the resulting molecules. For example, the synthesis of the complex alkaloid swainsonine is challenging due to the presence of four chiral centers. wikipedia.org

The chiral nature of (R)-(-)-Octahydroindolizine also allows it to be used as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of other enantiomerically pure compounds. evitachem.com The construction of the octahydroindolizine ring in a stereoselective manner has garnered significant attention from the scientific community. researchgate.net

Historical Context of Octahydroindolizine Synthesis Research

The history of research into the indolizine (B1195054) ring system dates back to 1890 when the Italian chemist Angeli first reported the preparation of a related compound. jbclinpharm.orgjbclinpharm.org However, the first synthesis of the parent indolizine was reported by Scholtz in 1912. jbclinpharm.orgjbclinpharm.org Early synthetic methods often resulted in low yields. jbclinpharm.org

Significant advancements in the synthesis of the indolizine core came later. In the mid-20th century, chemists like Boekelheide and Windgassen developed more efficient synthetic routes. jbclinpharm.org The development of 1,3-dipolar cycloaddition reactions provided a powerful tool for constructing the indolizine ring system. jbclinpharm.org

The synthesis of the fully saturated octahydroindolizine core, and specifically its enantiomerically pure forms, has been a more recent focus. In 1986, a racemic synthesis of a non-natural octahydroindolizine amine was reported, which was used to prepare pharmaceutically active amides. rsc.org The development of methods for the enantioselective synthesis of octahydroindolizines has been driven by the desire to access specific, biologically active natural products and their analogs.

Scope and Challenges in Enantioselective Octahydroindolizine Synthesis

The enantioselective synthesis of this compound and its derivatives is a significant area of research in organic chemistry. The primary challenge lies in controlling the stereochemistry at multiple chiral centers within the bicyclic framework. Several strategies have been developed to address this challenge:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. wikipedia.org

Asymmetric Catalysis: The use of chiral catalysts, including metal-based and organocatalysts, can induce enantioselectivity in the formation of the octahydroindolizine ring. acs.orgbohrium.com Organocatalytic methods are particularly attractive due to their operational simplicity and low toxicity. acs.org

Enzymatic Resolutions: Biocatalytic methods, such as the kinetic resolution of racemic mixtures using enzymes like Novozym 435, can provide access to enantioenriched octahydroindolizine derivatives on a large scale. rsc.orgscispace.com

Diastereoselective Cyclizations: Intramolecular cyclization reactions, such as the Mitsunobu reaction, can be employed to form the bicyclic system with a degree of stereocontrol. researchgate.net Dehydrative annulation strategies have been successfully used for the construction of the octahydroindolizine framework. researchgate.netevitachem.com

Domino Reactions: One-pot cascade reactions that combine multiple transformations, such as reduction and cyclization steps, offer an efficient route to the octahydroindolizine core. evitachem.combeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

(8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKHJOABGFIGP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89772-92-9 | |

| Record name | Octahydroindolizine, (R)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089772929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLIZIDINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D69QK4TZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Characterization in Natural Products Research

Occurrence of Octahydroindolizine (B79230) Derivatives in Natural Sources

The octahydroindolizine framework is a recurring motif in alkaloids isolated from a broad spectrum of organisms across different kingdoms. nih.govnih.gov This widespread distribution underscores the convergent evolution of biosynthetic pathways leading to this versatile scaffold.

Plants are a rich source of indolizidine alkaloids. preprints.org These compounds are found in various plant families, including Leguminosae, Orchidaceae, and Apocynaceae. scispace.commdpi.comresearchgate.net For instance, species of the genus Swainsona and Astragalus (locoweeds) are known to produce the polyhydroxylated indolizidine alkaloid, swainsonine (B1682842). scispace.comtaylorandfrancis.com Similarly, the seeds of Castanospermum australe contain castanospermine (B190763). ontosight.ai

The genus Dendrobium has yielded several unique indolizidine alkaloids, such as crepidatumines C and D, crepidine, and isocrepidamine, which were isolated from Dendrobium crepidatum. mdpi.com Another example includes polygonatines, which have been sourced from the rhizomes of Polygonatum sibiricum. taylorandfrancis.com The phenanthroindolizidine alkaloids, a more complex subclass, are characteristic of the Asclepiadaceae family, particularly the genera Tylophora, Cynanchum, and Pergularia. researchgate.net

Table 1: Examples of Plant-Derived Indolizidine Alkaloids

| Alkaloid | Plant Source (Genus) | Reference |

| Swainsonine | Swainsona, Astragalus | scispace.comtaylorandfrancis.com |

| Castanospermine | Castanospermum | ontosight.ai |

| Lentiginosine | Astragalus | nih.gov |

| Crepidatumines | Dendrobium | mdpi.com |

| Polygonatines | Polygonatum | taylorandfrancis.com |

| Tylophorine | Tylophora | researchgate.net |

The octahydroindolizine scaffold is not limited to the plant kingdom. Fungi, particularly endophytic and certain soil-dwelling species, are also known producers. nih.govnih.gov Notably, swainsonine, initially discovered in plants, is also produced by the endophytic fungus Alternaria oxytropi. nih.gov This discovery highlighted the complex ecological relationships between plants and their associated microbes.

Recent research has expanded the known diversity of fungal indolizidines. Actinomycetes, a group of bacteria known for producing a vast array of secondary metabolites, have been found to synthesize unique indolizidine derivatives. nih.govpreprints.org For example, strains like Streptomyces sp. HNA39 and Saccharopolyspora sp. RL78 produce cyclizidines, which are characterized by a distinctive cyclopropyl (B3062369) moiety. nih.gov Another class, the iminimycins, possessing a rare imine-cation structure, are produced by Streptomyces griseus. nih.gov

A remarkable diversity of octahydroindolizine alkaloids has been identified in the skin secretions of amphibians, particularly poison frogs of the Dendrobatidae family. beilstein-journals.orgelsevierpure.com These alkaloids are believed to be sequestered from the frogs' diet, which includes ants and other arthropods that biosynthesize these compounds. researchgate.netresearchgate.net

Indolizidine 167B, one of the simplest amphibian-derived alkaloids, was first identified in a frog from the genus Dendrobates. d-nb.infobeilstein-journals.org Other examples from this source include indolizidine 209D and more complex structures like alkaloid 275A, which features a novel 1-azabicyclo[5.3.0]decane system. researchgate.netsu.ac.th The 5,8-disubstituted indolizidines represent the largest and most structurally varied family of these alkaloids isolated from amphibian skin. researchgate.net Ants are also a direct source of these alkaloids; for instance, monomorine is an indolizidine alkaloid found in the Pharaoh ant (Monomorium pharaonis). taylorandfrancis.com

Table 2: Examples of Animal-Derived Indolizidine Alkaloids

| Alkaloid | Animal Source | Reference |

| Indolizidine 167B | Dendrobatid Frogs | d-nb.infobeilstein-journals.org |

| Indolizidine 209B | Dendrobatid Frogs | beilstein-journals.org |

| Indolizidine 209D | Dendrobatid Frogs | su.ac.thsu.ac.th |

| Alkaloid 275A | Dendrobatid Frogs | researchgate.net |

| Monomorine | Pharaoh Ant | taylorandfrancis.com |

Structural Diversity of Natural Octahydroindolizine Scaffolds

The natural octahydroindolizine alkaloids exhibit enormous structural diversity. su.ac.thsu.ac.th This diversity arises from variations in the substitution pattern on the bicyclic core, the nature of the substituents, and the stereochemistry at multiple chiral centers. nih.govencyclopedia.pub

The simplest members are mono- or disubstituted indolizidines, such as indolizidine 167B, which has a simple n-propyl group. beilstein-journals.org More complex are the polyhydroxylated indolizidines, like swainsonine and castanospermine, which feature multiple hydroxyl groups. nih.govresearchgate.net This hydroxylation pattern is a key determinant of their biological activity.

Substitutions can occur at various positions on the ring system, leading to classes such as 3,5-disubstituted, 5,8-disubstituted, and 5,6,8-trisubstituted indolizidines. beilstein-journals.orgresearchgate.net The 5,8-disubstituted indolizidines are a particularly large group found in amphibians. researchgate.net Furthermore, the indolizidine core can be fused to other ring systems, as seen in the phenanthroindolizidine alkaloids, which contain a phenanthrene (B1679779) moiety fused to the indolizidine skeleton. researchgate.net This fusion creates a rigid, planar structure with distinct chemical properties.

Strategies for Isolation and Initial Structural Assignment of Natural Octahydroindolizines

The elucidation of the structure of novel natural products is a cornerstone of natural products chemistry. The process typically begins with the isolation of the compound from its natural source, followed by rigorous structural characterization.

Isolation strategies usually involve the extraction of the raw biological material (e.g., dried plant stems, fungal cultures, or amphibian skin) with an appropriate solvent, such as ethanol (B145695) or a methanol/chloroform mixture. mdpi.complos.org This is followed by a series of purification steps. The initial crude extract is often partitioned between different solvents to separate compounds based on polarity. plos.org Further purification is achieved using chromatographic techniques, such as column chromatography on silica (B1680970) gel or other stationary phases.

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic methods. Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is used to determine the exact molecular weight and elemental formula. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete carbon-hydrogen framework and relative stereochemistry. A suite of NMR experiments is typically employed, including:

¹H NMR: To identify proton environments.

¹³C NMR: To identify carbon environments.

COSY (Correlation Spectroscopy): To establish proton-proton couplings within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which helps connect different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry. mdpi.com

In cases where suitable crystals can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the absolute configuration. mdpi.com For volatile compounds, gas chromatography-mass spectrometry (GC-MS) and gas chromatography-Fourier-transform infrared spectroscopy (GC-FTIR) are valuable for initial identification, especially when dealing with minute quantities isolated from sources like amphibian skin. researchgate.net

Stereochemical Control and Conformational Analysis in Octahydroindolizine Synthesis

Absolute and Relative Stereocontrol Methodologies

The establishment of the correct absolute and relative stereochemistry is paramount in the synthesis of enantiomerically pure (R)-(-)-Octahydroindolizine. Control of absolute stereochemistry is typically achieved through three main strategies: substrate-induced diastereoselectivity, auxiliary-induced diastereoselectivity, and enantioselective catalysis. rsc.org

Substrate-induced diastereoselectivity relies on the presence of a stereocenter within the starting material, which directs the formation of new stereocenters. rsc.org This can involve using a chiral precursor from the "chiral pool," where the inherent stereochemistry of a readily available natural product is transferred to the target molecule. rsc.org Alternatively, a stereocenter can be created in situ during the reaction sequence. rsc.org

Auxiliary-induced diastereoselectivity involves the temporary attachment of a chiral auxiliary to an achiral substrate. This auxiliary guides the stereochemical outcome of a subsequent reaction and is later removed. rsc.org

Enantioselective catalysis employs a chiral catalyst to create a chiral product from a prochiral substrate. This method is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer.

Relative stereocontrol, which dictates the spatial relationship between different stereocenters within the molecule, is often governed by the reaction mechanism, including methods like electron transfer, dihydrogen addition, or hydride attack. rsc.org The cis-fused ring junction is a common feature in the products of such reactions. rsc.org

Diastereoselectivity in Cyclization and Ring-Forming Reactions

The formation of the bicyclic octahydroindolizine (B79230) core often involves cyclization reactions where diastereoselectivity is a key consideration. Intramolecular reactions, such as the Mitsunobu-type dehydrative annulation, have been successfully employed to construct the octahydroindolizine framework. researchgate.netresearchgate.net In one instance, this strategy led to the diastereoselective synthesis of (6R, 8aS)-octahydroindolizin-6-ol. researchgate.netresearchgate.net The success of such reactions can be influenced by the specific reaction conditions and the nature of the substrate. researchgate.net

One-pot methodologies have also been developed for the asymmetric synthesis of the octahydroindolizine core. mdpi.comjst.go.jp For example, an organocatalytic approach involving the asymmetric conjugate addition of a glycine (B1666218) ester to an α,β-unsaturated enone, followed by intramolecular reductive amination, has been shown to produce the octahydroindolizine skeleton with high enantioselectivity. mdpi.com The diastereoselectivity of such cascade reactions can be influenced by factors like the catalyst structure and reaction temperature, with kinetic control sometimes favoring the formation of a thermodynamically less stable isomer. mdpi.com

Furthermore, 1,3-dipolar cycloaddition reactions represent another powerful tool for constructing the indolizidine skeleton with high regio- and stereoselectivity. ua.esscispace.com The stereochemical outcome of these reactions is governed by the frontier molecular orbital interactions between the dipole and the dipolarophile. ua.es

Enantioselectivity in Chiral Octahydroindolizine Construction

Achieving high enantioselectivity is crucial for obtaining the desired this compound enantiomer. Enzymatic resolutions have proven to be a scalable and effective method. For instance, a Novozym 435-mediated kinetic resolution of a racemic octahydroindolizine alcohol has been used to produce the desired enantiomer on a large scale. rsc.orgscispace.com

Asymmetric catalysis offers another powerful approach. Chiral phase-transfer catalysts have been employed in the enantioselective synthesis of precursors to the octahydroindolizine core. mdpi.comjst.go.jp The structure of the catalyst, particularly the nature of its substituents, can significantly influence the enantioselectivity of the reaction. jst.go.jp Similarly, chiral ruthenium and molybdenum catalysts have demonstrated high enantiomeric and diastereomeric excesses in ring-closing metathesis reactions leading to heterocyclic systems. researchgate.net

The choice of starting material from the chiral pool, such as (S)-pyroglutamic acid, can also serve as a foundation for enantioselective synthesis, guiding the formation of the desired stereocenters in the final product. researchgate.net

Conformational Preferences of the Octahydroindolizine Ring System

Chair Conformations of Piperidine (B6355638) Rings

In many substituted octahydroindolizine derivatives, the six-membered piperidine ring predominantly adopts a chair conformation. nih.goviucr.orgiucr.orgscirp.orgnih.govgrafiati.comresearchgate.net This conformation minimizes torsional strain and steric interactions between substituents. However, depending on the substitution pattern and the presence of fused rings, distorted or twisted chair conformations can also be observed. iucr.orgiucr.org In some instances, a twisted half-chair conformation has been reported. iucr.orgnih.goviucr.orgresearchgate.netiucr.org

Pyrrolidine (B122466) Ring Conformations

The five-membered pyrrolidine ring in the octahydroindolizine system is more flexible than the piperidine ring and can adopt various conformations. The most commonly observed conformations are the envelope and twisted forms. iucr.orgresearchgate.netiucr.org In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. iucr.orgresearchgate.net In a twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.govgrafiati.com The specific conformation adopted can be influenced by intramolecular interactions and the substitution pattern on the ring. nih.gov For instance, in some spiro-substituted octahydroindolizine derivatives, the pyrrolidine ring exhibits an envelope conformation. iucr.orgiucr.org

Influence of Catalyst and Substrate Structure on Stereochemical Outcome

The stereochemical outcome of reactions to form this compound is highly dependent on both the catalyst and the substrate structure.

Catalyst Influence: The choice of catalyst can dramatically affect both diastereoselectivity and enantioselectivity. In hydrogenation reactions, the nature of the metal catalyst (e.g., Rhodium) and the presence of additives can influence the cis/trans selectivity of the ring fusion. rsc.org The steric hindrance of the catalyst itself can play a role in directing the approach of the substrate. rsc.org In asymmetric catalysis, the chiral ligand coordinated to the metal center is the primary determinant of enantioselectivity. researchgate.netjst.go.jp The structure of chiral phase-transfer catalysts, including the steric and electronic properties of their substituents, has been shown to be critical in achieving high levels of stereochemical control. mdpi.comjst.go.jp

Chemical Transformations and Derivatization Strategies of Octahydroindolizines

Functionalization of the Octahydroindolizine (B79230) Skeleton

The functionalization of the pre-formed (R)-(-)-octahydroindolizine skeleton allows for the introduction of various substituents, leading to a range of derivatives with potentially enhanced or altered biological activities.

Hydrogenation Reactions: The octahydroindolizine ring system can undergo hydrogenation to yield various derivatives. These reactions are often employed in the final steps of synthesizing more complex alkaloids. evitachem.com

Reactions with Electrophiles: The nitrogen atom in the octahydroindolizine structure acts as a nucleophile, readily reacting with electrophiles. This reactivity facilitates the formation of new carbon-nitrogen bonds, a key step in many derivatization strategies. evitachem.com

Asymmetric Synthesis Applications: The inherent chirality of this compound makes it a valuable chiral ligand or catalyst in asymmetric synthesis. Its use can enhance the enantioselectivity of various chemical reactions, leading to the preferential formation of one enantiomer of a chiral product. evitachem.com

A notable example of functionalization is the synthesis of indolizidine alkaloids. For instance, the synthesis of (-)-indolizidine 167B has been achieved from optically active (R)-3-(pyrrol-1-yl)hex-1-ene through a key hydroformylation reaction and a one-pot intramolecular cyclization. beilstein-journals.org This approach provides a general method for constructing the indolizine (B1195054) nucleus. beilstein-journals.org The process involves a domino reaction sequence that includes the interconversion of isomeric rhodium-alkyl intermediates, intramolecular cyclodehydration of the resulting linear aldehyde, and subsequent hydrogenation. d-nb.info All these steps proceed with high configurational stability, resulting in a final product with the same optical purity as the starting material. d-nb.info

Modification of Precursors and Intermediates

The modification of precursors and intermediates before the formation of the bicyclic octahydroindolizine system is a powerful strategy for introducing diversity. This approach allows for greater control over the final structure and stereochemistry of the target molecule.

Piperidine (B6355638) Intermediate Derivatization

Piperidine derivatives are common intermediates in the synthesis of octahydroindolizines. nih.gov Their functionalization offers a versatile route to a wide range of analogs.

A dehydrative annulation strategy, involving an intramolecular ring closure under Mitsunobu-type reaction conditions, has been successfully used to construct the octahydroindolizine framework. researchgate.net This method allows for the diastereoselective synthesis of derivatives such as (6R, 8aS)-octahydroindolizin-6-ol, a precursor to (-)-8a-epidesacetoxyslaframine, starting from chiral (S)-epichlorohydrin via a piperidine intermediate. researchgate.netresearchgate.net The synthesis of the key piperidine intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol, is a critical step in this process. researchgate.netresearchgate.net

Recent advances in piperidine synthesis include:

Aza-Sakurai cyclizations of allylic amines with cyclic ketones and aldehydes. mdpi.com

[5 + 1] acid-mediated annulation through an aza-Pummerer approach. mdpi.com

Palladium-catalyzed azide (B81097) reduction cyclization . mdpi.com

Diastereoselective reductive cyclization of amino acetals prepared by the nitro-Mannich reaction. mdpi.com

These methods provide access to a variety of substituted piperidines that can be further elaborated into octahydroindolizine derivatives.

Pyrrolidine (B122466) Intermediate Functionalization

Pyrrolidine rings are another key structural motif in the synthesis of octahydroindolizines. Functionalization of pyrrolidine intermediates provides an alternative pathway to novel derivatives.

Enantiomerically pure disubstituted pyrrolidines, synthesized from commercially available enantiomerically pure β-aminoalcohols, have been used as starting materials to synthesize enantiomerically pure octahydroindolizines. researchgate.net The key step in this synthesis is a cyclization reaction promoted by N-(phenylseleno)phthalimide. researchgate.net

Furthermore, scalemic 2-pyrrolidinylcuprates, generated via asymmetric deprotonation of N-Boc-pyrrolidine, can react with ω-functionalized vinyl halides to produce 2-alkenyl-N-Boc-pyrrolidines. researchgate.net Subsequent N-Boc deprotection and intramolecular N-alkylation lead to the formation of the indolizidine skeleton. researchgate.net This method has been successfully applied to the synthesis of various enantioenriched indolizidine alkaloids. researchgate.net

Development of Octahydroindolizine-Based Small Molecule Libraries

The development of small molecule libraries based on the octahydroindolizine scaffold is of significant interest for drug discovery and medicinal chemistry. researchgate.netresearchgate.net These libraries provide a collection of related compounds that can be screened for biological activity, facilitating the identification of new lead compounds.

The ability to generate a library of optically pure small molecules of pharmacological importance is a key advantage of the synthetic strategies discussed. researchgate.net The modular nature of these syntheses, where different building blocks and functional groups can be readily introduced, allows for the creation of diverse libraries. assay.workschemdiv.com

Key features of small molecule libraries relevant to drug discovery include:

Lead-likeness and diversity: Compounds are often filtered to have properties consistent with drug candidates and to cover a broad chemical space. assay.worksnih.gov

Target-class focus: Libraries can be designed to be biased towards specific biological targets, such as G-protein coupled receptors or kinases. nih.gov

Physicochemical properties: Properties such as solubility and permeability are important considerations in library design. assay.works

Regioselective Transformations within the Bicyclic System

Regioselective transformations allow for the specific functionalization of one position of the octahydroindolizine ring system over another. This control is crucial for the synthesis of specific isomers and analogs.

One example of a regioselective transformation is the rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. unirioja.es This reaction proceeds through a regioselective 1,2-shift of a carbon-carbon bond in a bicyclic aminyl radical intermediate. unirioja.es Computational studies have provided insight into the mechanism and the factors controlling the regioselectivity of this rearrangement. unirioja.es

Another approach involves the gold-catalyzed cycloisomerization/nucleophilic addition/C–O rearrangement of pyrrole (B145914) precursors to stereoselectively synthesize 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones. acs.org This method allows for the diastereoselective formation of new carbon-carbon and carbon-oxygen bonds. acs.org

The table below summarizes some of the key transformations and strategies discussed:

| Strategy | Description | Key Intermediates/Reagents | Resulting Structures |

| Functionalization of Skeleton | Direct modification of the pre-formed octahydroindolizine ring. | Electrophiles, Hydrogenation catalysts | Substituted octahydroindolizines |

| Piperidine Derivatization | Modification of piperidine precursors before cyclization. | Chiral epichlorohydrin, Mitsunobu reagents | Functionalized octahydroindolizines |

| Pyrrolidine Functionalization | Modification of pyrrolidine precursors before cyclization. | N-(phenylseleno)phthalimide, 2-pyrrolidinylcuprates | Functionalized octahydroindolizines |

| Small Molecule Libraries | Systematic synthesis of a diverse set of related compounds. | Various functionalized building blocks | Libraries of octahydroindolizine analogs |

| Regioselective Transformations | Controlled functionalization at specific positions of the bicyclic system. | Radical initiators, Gold catalysts | Specific isomers of functionalized octahydroindolizines |

Computational Chemistry Applications in Octahydroindolizine Research

Mechanistic Investigations of Octahydroindolizine-Forming Reactions

Computational methods, particularly Density Functional Theory (DFT), are pivotal in unraveling the complex mechanisms of reactions that form the octahydroindolizine (B79230) scaffold. These studies allow researchers to visualize reaction pathways, calculate activation energies, and understand the factors governing the reaction's outcome. By modeling the intricate dance of atoms and electrons, chemists can optimize reaction conditions and devise novel synthetic strategies.

Transition State Analysis for Stereoselectivity Rationalization

The stereochemistry of (R)-(-)-Octahydroindolizine is crucial for its biological activity. Transition state analysis using quantum mechanical calculations is a powerful method to rationalize and predict the stereoselectivity of its synthesis. By locating and analyzing the energy of various transition state structures leading to different stereoisomers, chemists can understand why the (R)-enantiomer is preferentially formed.

For instance, in a hypothetical asymmetric cyclization reaction to form the octahydroindolizine core, DFT calculations can be employed to model the transition states involving a chiral catalyst. The calculations would likely reveal that the transition state leading to the (R)-enantiomer is lower in energy due to more favorable steric and electronic interactions between the substrate and the catalyst. This energy difference, even if only a few kilocalories per mole, can lead to a high degree of stereoselectivity.

Table 1: Hypothetical Transition State Energy Comparison for a Chiral Catalyst-Mediated Cyclization

| Transition State | Leading to Stereoisomer | Relative Energy (kcal/mol) | Key Non-covalent Interactions |

|---|---|---|---|

| TS-R | This compound | 0.0 | Favorable π-π stacking, minimized steric hindrance |

This type of analysis provides a quantitative basis for understanding the origins of stereocontrol, guiding the design of more efficient and selective catalysts.

Regioselectivity Studies of C-C Cleavage and Ring Formation

The construction of the bicyclic octahydroindolizine framework often involves key carbon-carbon bond formation and, in some synthetic routes, selective bond cleavage. Computational studies can elucidate the factors that govern the regioselectivity of these crucial steps. By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathways and predict which regioisomer will be the major product.

For example, in a reaction involving the intramolecular cyclization of a linear precursor, there might be multiple possible sites for ring closure. DFT calculations can be used to determine the activation barriers for each potential cyclization pathway. Factors such as ring strain in the transition state, orbital overlap, and the stability of the resulting intermediates can be computationally evaluated to predict the observed regioselectivity. These theoretical insights are invaluable for designing substrates that favor the desired ring formation and for understanding unexpected reaction outcomes.

Structure Elucidation and Confirmation using Computational Methods

While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of structure elucidation, computational methods provide a powerful complementary approach for confirming the structure and stereochemistry of this compound.

Quantum mechanics-based prediction of NMR chemical shifts has become an increasingly accurate and reliable tool. nih.govnih.gov By calculating the magnetic shielding tensors of each nucleus in a molecule, it is possible to predict the corresponding NMR chemical shifts. These predicted spectra can then be compared with experimental data to confirm the proposed structure. This is particularly useful for distinguishing between closely related isomers where experimental data alone may be ambiguous.

For this compound, DFT calculations can be performed to predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions can be enhanced by considering conformational flexibility and solvent effects. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the structural assignment.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Hypothetical Octahydroindolizine Carbon

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) - DFT (B3LYP/6-31G*) | Deviation (ppm) |

|---|---|---|---|

| C-1 | 25.4 | 25.9 | +0.5 |

| C-2 | 31.8 | 31.5 | -0.3 |

| C-3 | 55.2 | 55.8 | +0.6 |

| C-5 | 62.1 | 61.7 | -0.4 |

The small deviations between the experimental and predicted values in such a comparison would strongly support the assigned structure of this compound.

In Silico Screening and Virtual Library Design for Octahydroindolizine Analogs

Computational methods are instrumental in the rational design and discovery of novel analogs of this compound with potentially improved biological activities. nih.govresearchgate.net In silico screening and virtual library design allow for the rapid evaluation of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. cellbiopharm.com

Pharmacophore modeling is a common starting point. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By identifying the key pharmacophoric features of this compound, a model can be generated and used to search virtual libraries for other molecules that match this spatial arrangement. ugm.ac.idugm.ac.idnih.gov

Virtual screening can then be employed to dock these "hit" molecules into the binding site of a target protein. nih.gov This process predicts the binding mode and affinity of each compound, allowing for the ranking of potential analogs. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Furthermore, computational tools can be used to design virtual libraries of novel octahydroindolizine analogs by systematically modifying the core structure. These modifications can be evaluated in silico for their predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility. This iterative process of design, evaluation, and refinement allows for the focused development of new compounds with a higher probability of success.

Table 3: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Topics and Future Directions in R Octahydroindolizine Research

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

A significant trend is the development of cascade or domino reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. These approaches offer considerable advantages in terms of atom and step economy. For instance, researchers have explored transition metal-catalyzed reactions and oxidative coupling pathways to construct the bicyclic system from simple precursors. rsc.org One-pot protocols for the synthesis of related saturated bicyclic azacycles, such as octahydroindoles, have been developed, highlighting the potential for applying similar strategies to (R)-(-)-octahydroindolizine. researchgate.net These methods often employ hydrogenation or transfer hydrogenation followed by acid-catalyzed condensation, demonstrating the power of combining multiple catalytic cycles in a single vessel. researchgate.net

The table below summarizes selected novel synthetic approaches, highlighting their key features and improvements over traditional methods.

| Methodology | Key Features | Reactants/Catalysts | Advantages |

| Cascade Annulation | One-pot synthesis of polycyclic fused heterocycles with an indolizine (B1195054) core. | N-hydroxyindolizines | Excellent regioselectivity. |

| Transition-Metal Catalysis | Asymmetric arene hydrogenation providing direct access to complex 3D scaffolds. | Ruthenium N-heterocyclic carbene complexes | High enantioselectivity, installation of multiple stereocenters in one step. researchgate.net |

| Intramolecular Cyclodehydration | Formation of the dihydroindolizine core from a 4-pyrrolylbutanal intermediate. | Rhodium-based catalysts | Stereoselective synthesis from chiral precursors. researchgate.net |

| 1,5-Dipolar Cycloaddition | Ring closure of N-allylpyridinium ylides. | N-allylpyridinium ylides | Direct formation of the indolizine ring system. jbclinpharm.orgjbclinpharm.org |

Future research in this area will likely focus on discovering new catalytic systems that can operate under milder conditions and with higher functional group tolerance, further expanding the scope and applicability of these advanced synthetic methodologies.

Chemoenzymatic and Flow Chemistry Approaches

The integration of biocatalysis and continuous-flow processing represents a paradigm shift in the synthesis of complex molecules like this compound, offering significant advantages in terms of sustainability, safety, and efficiency.

Chemoenzymatic Synthesis: Enzymes are increasingly being used as powerful catalysts for performing highly selective transformations that are often challenging to achieve with conventional chemical methods. nih.govnih.gov A prominent example in the synthesis of chiral octahydroindolizine (B79230) derivatives is the use of enzymatic kinetic resolution. Specifically, the lipase (B570770) Novozym 435 has been successfully employed on a large scale to resolve racemic octahydroindolizine alcohols. rsc.orgnih.gov This biocatalytic step provides access to enantiomerically pure building blocks that are crucial for the synthesis of pharmacologically active agents. rsc.orgnih.gov

The key transformation in this process is the selective acylation of one enantiomer of the alcohol, allowing for the easy separation of the acylated product from the unreacted enantiomer. This method has proven to be robust and scalable, demonstrating the industrial viability of chemoenzymatic approaches. rsc.orgnih.gov

| Enzyme | Reaction Type | Substrate | Product | Key Advantage |

| Novozym 435 (Lipase) | Kinetic Resolution (Acylation) | Racemic (±)-octahydro-5,5-dimethylindolizin-7-ol | (7R,8aS)-octahydro-5,5-dimethylindolizin-7-yl acetate (B1210297) and (7S,8aS)-octahydro-5,5-dimethylindolizin-7-ol rsc.org | High enantioselectivity, scalability. rsc.orgnih.gov |

Flow Chemistry: Continuous-flow chemistry has emerged as a transformative technology for chemical synthesis, offering enhanced control over reaction parameters, improved safety, and seamless scalability. worktribe.comresearchgate.networktribe.com The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and heterocyclic scaffolds is a rapidly growing area. nih.gov While specific flow syntheses of this compound are still emerging, the principles have been widely demonstrated for related structures.

Advanced Stereochemical Control Techniques

Achieving precise control over the stereochemistry at the C8a bridgehead and any substituents on the rings is paramount for the synthesis of biologically active this compound derivatives. Research in this area is focused on developing more effective and versatile methods for asymmetric synthesis.

One of the most powerful strategies is substrate-controlled diastereoselective synthesis , where the stereochemistry of the starting material dictates the outcome of subsequent transformations. Chiral pool synthesis, starting from readily available, enantiomerically pure precursors like the amino acid L-proline, has been a cornerstone for constructing the indolizidine skeleton. researchgate.netrsc.orgcapes.gov.br

Catalytic asymmetric synthesis represents another major frontier. This involves the use of chiral catalysts to induce enantioselectivity in reactions that form the bicyclic core or install key stereocenters. For example, rhodium-catalyzed hydroformylation of N-allylpyrroles derived from optically pure amino acids has been used to create key intermediates for indolizidine synthesis with high stereocontrol. researchgate.net Asymmetric hydrogenation of indolizine precursors using chiral transition-metal complexes is also a promising approach to directly generate the saturated, chiral octahydroindolizine scaffold. researchgate.net

The enzymatic resolution discussed previously is a prime example of a biocatalytic approach to stereochemical control. rsc.orgnih.gov The high selectivity of enzymes like Novozym 435 allows for the efficient separation of enantiomers, providing a practical route to homochiral building blocks. rsc.orgnih.gov

The table below compares different stereochemical control techniques.

| Technique | Principle | Example Application | Advantages | Limitations |

| Chiral Pool Synthesis | Use of enantiopure natural products as starting materials. | Synthesis from L-proline. researchgate.netrsc.org | Predictable stereochemistry, readily available starting materials. | Limited to the structural diversity of the chiral pool. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst generates a large amount of an enantiopure product. | Asymmetric hydrogenation of indole/pyrrole (B145914) precursors. researchgate.net | High efficiency, potential for broad substrate scope. | Catalyst development can be challenging and expensive. |

| Enzymatic Resolution | Enzymes selectively react with one enantiomer in a racemic mixture. | Novozym 435-mediated resolution of an indolizidine alcohol. rsc.orgnih.gov | Extremely high enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer. |

Future efforts will likely concentrate on the discovery of new chiral catalysts and biocatalysts that offer even greater selectivity and broader applicability for the asymmetric synthesis of the this compound core.

Synthesis of Octahydroindolizine-Based Scaffolds for Chemical Biology Studies

The octahydroindolizine framework serves as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. Capitalizing on this, researchers are designing and synthesizing functionalized octahydroindolizine derivatives as tools for chemical biology to probe biological pathways and identify new drug targets.

A key strategy involves the synthesis of molecular probes by attaching reporter groups, such as biotin (B1667282) or fluorescent dyes, to the octahydroindolizine core. These probes can be used in techniques like affinity chromatography or fluorescence microscopy to identify and study the protein binding partners of a biologically active octahydroindolizine-containing compound.

For example, indolizine-based scaffolds have been developed as versatile platforms for creating drug-biotin conjugates. amanote.comresearchgate.net In a proof-of-concept study, an antiangiogenic drug was attached to biotin via an indolizine linker. The resulting conjugate was immobilized on an avidin-functionalized solid support and used to "fish" for its protein targets from cell lysates. researchgate.net This approach allows for the identification of the mechanism of action of a drug by isolating its direct molecular targets. researchgate.net

The design of these scaffolds requires careful synthetic planning to incorporate a linker arm at a position that does not interfere with the compound's biological activity. The synthesis must also be versatile enough to allow for the attachment of various tags and effector molecules.

| Scaffold Application | Probe Type | Purpose | Example |

| Target Identification | Biotin-tagged drug conjugate | Affinity chromatography to isolate protein binding partners. | Biotinylated COB223 for identifying its cellular targets. researchgate.net |

| Cellular Imaging | Fluorescently-labeled derivative | Visualizing the subcellular localization of a compound. | (Hypothetical) Indolizine conjugated to a fluorophore like fluorescein. |

| Structure-Activity Relationship (SAR) | Photoaffinity label | Covalently cross-linking to a biological target upon photoactivation to map the binding site. | (Hypothetical) Indolizine derivative with a diazirine or benzophenone (B1666685) group. |

The future of this field lies in the creation of more sophisticated, multi-functional scaffolds. This includes the development of theranostic agents, which combine a therapeutic octahydroindolizine-based drug with a diagnostic imaging agent in a single molecule. The continued development of innovative synthetic chemistry will be crucial for realizing these advanced chemical biology tools. amanote.com

Conclusion and Outlook

Summary of Key Developments in (R)-(-)-Octahydroindolizine Chemistry

The chemistry of this compound, also known as (-)-indolizidine, has evolved significantly, driven by its presence as a core structural motif in a wide array of pharmacologically active natural products. rsc.org Early synthetic efforts laid the groundwork for accessing the basic bicyclic indolizidine skeleton. Foundational approaches to the broader class of indolizines included condensation reactions, 1,3-dipolar cycloadditions, and 1,5-dipolar cycloadditions. These initial methods provided access to the core structure but often lacked the stereochemical control necessary for producing specific enantiomers like this compound.

A major leap forward came with the advent of stereoselective and enantioselective synthesis. The development of methods to control the three-dimensional arrangement of atoms was crucial for accessing biologically relevant isomers. Key developments include:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials, such as L-proline, to construct the chiral octahydroindolizine (B79230) core. nih.gov By starting with a molecule that already possesses the desired stereochemistry, chemists can transfer that chirality through a synthetic sequence.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce enantioselectivity in reactions has been transformative. For instance, rhodium-catalyzed hydroformylation of N-allylpyrroles has been employed to create key intermediates that can be cyclized to form the indolizidine skeleton with high stereocontrol. researchgate.netnih.gov Similarly, ruthenium-catalyzed ring rearrangement metathesis has been explored to create polyhydroxylated indolizidines. nih.gov

Enzymatic Resolutions: Biocatalysis offers a powerful tool for separating racemic mixtures into their constituent enantiomers. The use of enzymes, such as lipase (B570770) Novozym 435, to selectively acylate one enantiomer of an octahydroindolizine alcohol intermediate allows for the efficient separation of the desired stereoisomer on a large scale. rsc.orgnih.gov

Domino and One-Pot Reactions: To improve efficiency and reduce waste, methodologies combining multiple reaction steps into a single operation have been developed. These cascade reactions, such as one-pot hydroformylation/cyclization/dehydration sequences, provide a streamlined approach to the indolizine (B1195054) nucleus. researchgate.netnih.govmdpi.com

These advancements have shifted the field from simply constructing the octahydroindolizine ring system to being able to precisely control its stereochemistry, enabling the synthesis of specific, biologically active molecules like this compound and its derivatives.

Persistent Challenges and Opportunities in Synthetic Research

Current Challenges:

Stereocontrol: The precise control over the formation of new stereogenic centers during the construction of the bicyclic skeleton remains a primary hurdle. researchgate.net Substrate-controlled methods can be highly effective but may lack generality, while catalyst-controlled reactions require the development of highly selective and robust catalysts.

Functional Group Tolerance: The development of synthetic methods that are tolerant of a wide range of functional groups is essential for creating diverse libraries of octahydroindolizine analogs for biological screening. Some powerful reactions are limited by their incompatibility with certain functional groups.

Opportunities for Future Research:

Development of Novel Catalysts: There is a continuing need for new catalytic systems that offer higher enantioselectivity, broader substrate scope, and operate under milder conditions. For example, advancements in rhodium-catalyzed [2+2+2] cycloadditions are being explored to override substrate bias and achieve desired stereochemical outcomes. pitt.edu

One-Pot and Cascade Methodologies: Expanding the repertoire of one-pot reactions that can rapidly construct the octahydroindolizine core from simple starting materials is a major opportunity. mdpi.comsemanticscholar.org These methods improve efficiency, reduce waste, and simplify the synthesis of complex targets.

C-H Activation: Direct C-H activation and functionalization represent a frontier in organic synthesis. Applying these techniques to the octahydroindolizine scaffold could dramatically shorten synthetic routes by eliminating the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhance safety, and facilitate scaling up of synthetic procedures for octahydroindolizine production.

The following table summarizes selected modern synthetic methods and highlights the opportunities they represent:

| Synthetic Method | Key Advantage | Opportunity for Advancement |

| Enzymatic Kinetic Resolution | High enantioselectivity (>98% ee), scalable. rsc.org | Discovery of new enzymes for broader substrate scope. |

| Rhodium-Catalyzed Hydroformylation | High regioselectivity, enables domino reactions. nih.gov | Development of catalysts for even greater stereocontrol. |

| Ring Rearrangement Metathesis | Access to complex polyhydroxylated derivatives. nih.gov | Application to a wider range of alkaloid targets. |

| Direct C-H Arylation | Shortens synthetic routes by avoiding pre-functionalization. nih.gov | Expanding the scope to include other C-H functionalizations. |

Broader Impact of Octahydroindolizine Synthesis on Organic Chemistry

The pursuit of synthesizing this compound and the broader family of indolizidine alkaloids has had a profound impact on the field of organic chemistry, serving as a catalyst for innovation. These target molecules, with their defined stereochemistry and bicyclic structure, have provided a challenging yet rewarding platform for the development and validation of new synthetic methodologies. mdpi.comsemanticscholar.org

The synthesis of these compounds has been instrumental in advancing the field of asymmetric synthesis . The need to control the absolute and relative stereochemistry of multiple chiral centers has driven the creation of novel chiral catalysts, auxiliaries, and stereoselective reactions. researchgate.net Methodologies developed for indolizidine synthesis, such as asymmetric hydrogenations, cycloadditions, and enzymatic reactions, have found widespread application in the synthesis of other classes of natural products and pharmaceuticals. rsc.orgnih.gov

Furthermore, the structural complexity of indolizidine alkaloids has spurred the development of efficient and elegant synthetic strategies . Chemists have moved beyond linear, step-by-step approaches to embrace more sophisticated strategies like cascade reactions, multi-component reactions, and one-pot procedures. nih.gov These approaches, which aim to construct complex molecular architectures rapidly and with minimal waste, are now a cornerstone of modern synthetic chemistry. The synthesis of indolizidines has provided a powerful demonstration of how these strategies can be used to achieve remarkable molecular complexity from simple precursors. mdpi.com

Finally, the biological importance of indolizidine alkaloids has strengthened the link between synthetic organic chemistry and medicinal chemistry. The ability to synthesize this compound and its analogs has enabled detailed structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for their therapeutic effects. rsc.orgnih.gov This synergy has not only led to potential new drug candidates but has also inspired chemists to design and create novel molecular scaffolds with enhanced biological activity, pushing the boundaries of what is possible in both fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-(-)-Octahydroindolizine derivatives, and how are reaction conditions optimized?

- Methodological Answer : A key route involves dehydrative annulation starting from precursors like (S)-N,N-dibenzyl-1-(oxolan-2-yl)methanamine. Critical steps include:

- Reagent Use : Ethyl sodium ethoxide in THF for base-mediated cyclization .

- Temperature Control : Gradual heating to 25–30°C over 16–18 hours to ensure complete reaction .

- Purification : Silica gel column chromatography (10% ethyl acetate/hexane) yields >90% purity .

- Validation : HRMS and NMR (e.g., δ 7.18–7.34 ppm for aromatic protons) confirm structural integrity .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry via coupling constants (e.g., J = 13.2 Hz for axial protons in diastereomers) and chemical shifts (e.g., δ 65.9 ppm for oxygenated carbons) .

- IR Spectroscopy : Identify functional groups (e.g., 3432 cm⁻¹ for O-H stretches in hydroxylated intermediates) .

- Optical Rotation : Measure enantiopurity ([α]D25 = -30.98° in CHCl3) to confirm chiral centers .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in dehydrative annulation reactions for octahydroindolizine frameworks?

- Methodological Answer :

- Catalyst Selection : Use Pd/C under H2 for selective hydrogenation of intermediates (e.g., benzyl ether removal without affecting stereocenters) .

- Solvent Effects : Anhydrous THF or DMF enhances reaction efficiency by stabilizing transition states .

- Stereochemical Control : Semi-preparative HPLC (C18 column, 10:90 acetonitrile/water) resolves diastereomers with Δ[α]D25 > 20° .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental HRMS (e.g., m/z 456.2743 [M+H]+) with theoretical values to confirm molecular formulas .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., δ 3.40–3.42 ppm in DMSO-d6 for adjacent protons) .

- Crystallography : When NMR is ambiguous, X-ray diffraction provides definitive stereochemical assignments .

Q. How are reaction yields improved in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Stepwise Optimization : Adjust stoichiometry (e.g., 2 eq. Ph3P in Staudinger reactions) and monitor intermediates via TLC .

- Workup Protocols : Neutralize reaction mixtures with NH4Cl to prevent decomposition of acid-sensitive intermediates .

- Scalability : Use high-vacuum distillation for volatile byproducts and recycle solvents (e.g., THF) to reduce costs .

Data Contradiction and Validation

Q. How should researchers address unexpected byproducts in octahydroindolizine syntheses?

- Methodological Answer :

- Mechanistic Analysis : Trace byproducts (e.g., over-reduced intermediates) using LC-MS and propose alternative pathways .

- In Situ Monitoring : Employ FTIR to detect transient species (e.g., carbonyl intermediates at 1709 cm⁻¹) .

- Computational Modeling : DFT calculations predict energetically favorable pathways to minimize side reactions .

Stereochemical and Methodological Considerations

Q. What advanced techniques validate stereochemical assignments in octahydroindolizine derivatives?

- Methodological Answer :

- NOE Experiments : Detect spatial proximity of protons (e.g., axial vs. equatorial positions in bicyclic systems) .

- Chiral Derivatization : Convert free amines to Mosher esters and analyze via 19F NMR for enantiomeric excess .

- Comparative Analysis : Contrast synthetic samples with natural products using [α]D25 and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.